Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
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Description
The compound "Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate" is closely related to the compounds discussed in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar compounds with related functional groups and structural motifs. For instance, the compound studied in paper is a derivative of quinoline with isopropyl and methyl groups, while the compound in paper is a pyran derivative with isobutyl, amino, cyano, and methyl groups. Paper discusses a thiophene derivative with an ethyl group, which underwent a Sandmeyer-type reaction. These compounds share common features such as the presence of cyano groups and substituted alkyl chains.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that may include functional group transformations and cyclization reactions. For example, the compound in paper was synthesized starting from an amino derivative and then undergoing a Sandmeyer-type deamination to introduce an iodine atom. This type of reaction is indicative of the synthetic strategies that might be employed for the synthesis of "Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate," which could involve similar functional group interconversions.
Molecular Structure Analysis
The molecular structures of the compounds in the studies are characterized using various spectroscopic techniques, such as FT-IR, FT-Raman, and NMR, as well as single-crystal X-ray diffraction analysis . These techniques provide detailed information about the molecular conformations, bonding interactions, and the overall geometry of the molecules. The presence of intramolecular hydrogen bonding and other non-covalent interactions can significantly influence the molecular conformation and stability of these compounds.
Chemical Reactions Analysis
The compounds discussed exhibit a range of chemical reactivities, as evidenced by their ability to form stable complexes with biological targets such as CDK inhibitors . The reactivity can be further understood through computational studies, including natural bonding orbital analysis, which elucidates the electron
Scientific Research Applications
One study focused on the synthesis and characterization of thiophene derivatives, exploring their fluorescence properties after modifying the thiophene backbone with various substituents. The structural modifications aimed to investigate the impact on fluorescence, potentially leading to applications in materials science and sensor technology (Guo Pusheng, 2009).
Metal Complexation and Dyeing Properties
Another area of research involves the complexation of thiophene-derived dyes with metals like Cu, Co, and Zn, exploring their dyeing properties on textiles such as polyester and nylon. These studies contribute to the development of new dyes with enhanced fastness properties and potential applications in the textile industry (Isaac Oluwatobi Abolude et al., 2021).
properties
IUPAC Name |
propan-2-yl 5-amino-4-cyano-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-5(2)14-10(13)8-6(3)7(4-11)9(12)15-8/h5H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEANAYPMVNELBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396229 |
Source
|
Record name | isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
CAS RN |
350997-06-7 |
Source
|
Record name | 1-Methylethyl 5-amino-4-cyano-3-methyl-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350997-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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